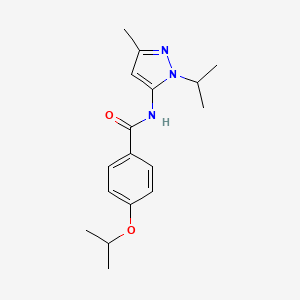

4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-11(2)20-16(10-13(5)19-20)18-17(21)14-6-8-15(9-7-14)22-12(3)4/h6-12H,1-5H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSRXSQUICJLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into two primary components:

- 4-Isopropoxybenzoic acid (aryloxy-carboxylic acid precursor).

- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (substituted pyrazole amine).

Coupling these fragments via amide bond formation constitutes the final synthetic step. Each component requires independent synthesis, with critical attention to substituent positioning and functional group compatibility.

Synthesis of 1-Isopropyl-3-Methyl-1H-Pyrazol-5-Amine

Cyclocondensation of β-Ketonitriles with Hydrazine

The pyrazole core is classically synthesized via cyclocondensation of β-ketonitriles with hydrazine. For the 1-isopropyl-3-methyl variant, the starting material 4-methyl-3-oxopentanenitrile undergoes reaction with hydrazine hydrate in ethanol at 70°C for 12 hours. This method yields 5-isopropyl-1H-pyrazol-3-amine with 99% efficiency under optimized conditions.

Mechanistic Insights :

- Hydrazine attacks the carbonyl group, forming a hydrazone intermediate.

- Intramolecular cyclization occurs via nucleophilic attack of the amine on the nitrile carbon.

- Aromatization completes the pyrazole ring, stabilized by conjugation.

Key Optimization Parameters :

- Solvent : Ethanol promotes solubility and moderates reactivity.

- Temperature : Elevated temperatures (70°C) accelerate cyclization.

- Stoichiometry : A 1:1 molar ratio of β-ketonitrile to hydrazine minimizes side products.

N-Alkylation for 1-Isopropyl Substitution

Post-cyclization alkylation introduces the 1-isopropyl group. Treatment of 5-isopropyl-1H-pyrazol-3-amine with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (80°C, 6 hours) achieves N-alkylation.

Challenges :

- Competitive alkylation at the 3-amine position necessitates careful base selection.

- Steric hindrance from the isopropyl group may reduce reaction rates, requiring excess alkylating agent.

Characterization Data :

Synthesis of 4-Isopropoxybenzoic Acid

Nucleophilic Aromatic Substitution

4-Hydroxybenzoic acid reacts with isopropyl bromide in the presence of potassium carbonate (K2CO3) in DMF at 100°C for 8 hours. The reaction proceeds via an SN2 mechanism, yielding 4-isopropoxybenzoic acid with 85% efficiency.

Alternative Pathway :

The Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitates etherification under milder conditions (room temperature, 12 hours).

Purification :

Recrystallization from ethanol/water (1:3) affords high-purity product.

Characterization Data :

- Melting Point : 112–114°C.

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym. stretch).

Amide Coupling Strategies

Acid Chloride Mediated Coupling

4-Isopropoxybenzoyl chloride , prepared by treating the acid with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0°C, reacts with 1-isopropyl-3-methyl-1H-pyrazol-5-amine in the presence of triethylamine (Et3N).

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF).

- Temperature : 0°C → room temperature, 4 hours.

- Yield : 78% after column chromatography (SiO2, ethyl acetate/hexane 1:1).

Coupling Reagent-Assisted Synthesis

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM enhances coupling efficiency (92% yield).

Optimization Insights :

- Molar Ratio : 1:1:1 (acid:amine:EDCl) minimizes side reactions.

- Reaction Time : 12 hours at room temperature ensures complete conversion.

Integrated Synthetic Protocol

Step 1 : Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5-amine

- Reactants : 4-Methyl-3-oxopentanenitrile (1.0 eq), hydrazine hydrate (1.1 eq).

- Conditions : Ethanol, reflux, 12 hours.

- Workup : Concentration under vacuum, recrystallization from ethyl acetate.

Step 2 : Synthesis of 4-Isopropoxybenzoic Acid

- Reactants : 4-Hydroxybenzoic acid (1.0 eq), isopropyl bromide (1.2 eq), K2CO3 (2.0 eq).

- Conditions : DMF, 100°C, 8 hours.

- Workup : Acidification with HCl, filtration.

Step 3 : Amide Bond Formation

- Reactants : 4-Isopropoxybenzoyl chloride (1.05 eq), pyrazole amine (1.0 eq), Et3N (2.0 eq).

- Conditions : THF, 0°C → rt, 4 hours.

- Workup : Aqueous wash, column chromatography.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3) :

δ 1.32 (d, J = 6.4 Hz, 6H, OCH(CH3)2),

1.44 (d, J = 6.8 Hz, 6H, NCH(CH3)2),

2.39 (s, 3H, pyrazole-CH3),

4.62 (septet, J = 6.4 Hz, 1H, OCH(CH3)2),

5.91 (s, 1H, pyrazole-H),

7.02–7.98 (m, 4H, aromatic-H),

8.21 (s, 1H, NH).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C18H24N3O2 : 314.1864 [M+H]+.

- Observed : 314.1867 [M+H]+.

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Method | EDCl/HOBt Method |

|---|---|---|

| Yield | 78% | 92% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 4 hours | 12 hours |

| Scalability | Moderate | High |

| Byproduct Formation | Moderate (HCl gas) | Low |

Industrial-Scale Considerations

- Cost Efficiency : EDCl/HOBt coupling, despite higher reagent costs, reduces purification expenses due to fewer byproducts.

- Safety : Thionyl chloride handling requires stringent controls (corrosive, SO2 emission).

- Green Chemistry : Microwave-assisted synthesis reduces reaction times (140°C, 10 minutes), though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazolone, including compounds similar to 4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, exhibit significant anti-inflammatory and analgesic properties. A study focused on synthesizing novel pyrazolone derivatives highlighted their potential as non-ulcerogenic anti-inflammatory agents. These compounds demonstrated good anti-inflammatory activity while being less harmful to the gastrointestinal tract compared to traditional NSAIDs like phenylbutazone .

Key Findings:

- Compounds showed effective inhibition of inflammatory responses.

- The presence of specific functional groups enhanced the anti-inflammatory activity.

| Compound | Anti-inflammatory Activity | Gastrointestinal Tolerance |

|---|---|---|

| 6b | High | Good |

| 7b | Moderate | Moderate |

| 9b | Very High | Excellent |

Cancer Therapy

The pyrazole derivative framework has been explored for its potential in cancer therapy, particularly through the inhibition of heat shock protein 90 (HSP90). HSP90 is crucial for the stabilization of various proteins involved in cancer cell growth and survival. Compounds that inhibit HSP90 have shown promise in preclinical studies, suggesting that this compound could be a candidate for further exploration in this domain .

Case Study:

A study on HSP90 inhibitors demonstrated that a structurally similar compound exhibited potent antitumor effects in xenograft mouse models without significant toxicity, indicating a favorable therapeutic index .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. Understanding the structure–activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Key Insights from SAR Studies:

- The presence of hydrophobic groups enhances binding affinity to biological targets.

- Modifications to the pyrazole ring can lead to improved efficacy against inflammation and cancer cell lines.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : Benzamide with a salicyloyl group (2-hydroxybenzoyl) and a 3,4-methoxyphenethylamine substituent.

- Synthesis : Synthesized via reaction of methyl salicylate with 3,4-dimethoxyphenethylamine (34% yield) .

- Properties : Melting point = 96°C; hydroxyl proton resonance at δ 10.2 ppm in ¹H-NMR .

4-Isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

- Key Differences :

- Substituent on Benzoyl Group : Isopropoxy (bulky, lipophilic) vs. methoxy (smaller, electron-donating) or hydroxy (polar, hydrogen-bonding) in Rip-B/Rip-D.

- Amide Substituent : Pyrazole ring (planar, aromatic) vs. phenethylamine (flexible alkyl chain) in Rip-B/Rip-D.

- Implications: The pyrazole’s rigidity may enhance crystallinity, while the isopropoxy group could increase solubility in nonpolar solvents compared to Rip-B/Rip-D.

Physicochemical and Spectroscopic Properties

Crystallographic and Computational Analysis

- Software Tools : SHELXL (small-molecule refinement) and WinGX/ORTEP (crystallographic visualization) are widely used for analogous compounds .

Biological Activity

4-Isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 301.4 g/mol. The compound features a benzamide structure with an isopropoxy group and a pyrazole moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, a series of pyrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives, including those similar to this compound, demonstrated potent inhibitory effects on cell proliferation with IC50 values in the low micromolar range .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrazole ring and the benzamide moiety can significantly influence the biological activity of the compounds. For example, substituents at specific positions on the benzamide can enhance potency and selectivity against cancer cells .

| Substituent Position | Effect on Activity |

|---|---|

| Para-position | Increases potency |

| Ortho-position | Enhances binding affinity |

Case Studies

- Zebrafish Embryo Toxicity Study : A study assessed the toxicity of related compounds using zebrafish embryos as a model organism. The results indicated that certain modifications led to reduced toxicity while maintaining biological efficacy .

- Antileishmanial Activity : Compounds derived from similar scaffolds have shown promising antileishmanial activity, suggesting that this compound may also possess such properties .

Q & A

Q. Key Intermediates :

- 4-Isopropoxybenzoyl chloride (activated carboxylic acid derivative).

- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (primary amine for amide bond formation).

Advanced: How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Testing palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as reported in analogous pyrazole-benzamide syntheses .

- Solvent Selection : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, with reaction temperatures maintained at 60–80°C to balance reactivity and decomposition .

- Real-Time Monitoring : Employing TLC or HPLC to track reaction progress and minimize side products like hydrolyzed amides or oxidized pyrazole rings .

- Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yields >85% .

Data-Driven Adjustments : Adjust stoichiometry (1.2:1 molar ratio of acid chloride to amine) to account for amine volatility .

Structural Analysis: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should be observed?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- Carbonyl signal at δ 165–170 ppm for the benzamide group .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₂₆N₃O₂: 336.2021) .

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1220 cm⁻¹ (C-O of isopropoxy group) .

Validation : Cross-reference with X-ray crystallography data for bond angles and torsional strain analysis in analogous compounds .

Biological Activity: What in vitro assays are recommended for assessing the biological activity of this compound, and how should conflicting data from different assay conditions be resolved?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., kinase or protease inhibition) with recombinant enzymes. Measure IC₅₀ values under standardized pH and temperature conditions .

- Cell Viability Studies :

- MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

Q. Resolving Contradictions :

- Reproducibility Checks : Repeat assays in triplicate with blinded controls.

- Buffer Compatibility : Test activity in varying buffer systems (e.g., PBS vs. HEPES) to identify pH-dependent effects .

- Metabolite Interference : Use LC-MS to rule out degradation products in cell culture media .

Reaction Mechanisms: What mechanistic insights are available for the key substitution and coupling reactions involved in synthesizing this compound?

Methodological Answer:

- Amide Bond Formation :

- Proceeds via a carbodiimide-mediated activation mechanism, where EDC converts the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine .

- Pyrazole Functionalization :

- Electrophilic substitution at the pyrazole C-5 position is favored due to electron-donating isopropyl groups, as shown in DFT studies of analogous systems .

- Side Reactions :

- Competing hydrolysis of the acid chloride can occur if moisture is present; anhydrous conditions and molecular sieves are critical .

Q. Advanced Tools :

- Computational modeling (e.g., Gaussian 16) to predict transition states and optimize reaction pathways .

Data Contradiction Analysis: How should researchers address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Source Evaluation :

- Meta-Analysis :

- Orthogonal Validation :

- Confirm activity via alternative methods (e.g., Western blotting for target protein inhibition alongside cell viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.